molecular formula C15H19NO4 B2774541 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid CAS No. 908334-10-1

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid

Cat. No.: B2774541
CAS No.: 908334-10-1
M. Wt: 277.32
InChI Key: PRAAEHXZSKDOAA-UHFFFAOYSA-N
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Description

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid typically involves the reaction of azetidine derivatives with benzoic acid derivatives. One common method involves the use of tert-butyl 3-azetidinecarboxylate as a starting material, which is then reacted with 4-bromobenzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce azetidine alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound can act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary but often include key enzymes in metabolic pathways or signaling cascades. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid is unique due to its specific structure, which provides a balance of rigidity and flexibility. This makes it particularly useful in the development of bifunctional molecules like PROTACs, where the spatial arrangement of functional groups is crucial for activity. Its tert-butoxycarbonyl group also provides protection during synthetic transformations, allowing for selective deprotection and further functionalization .

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAEHXZSKDOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2 M sodium hydroxide solution (28.5 mL, 57.0 mmol) was added to a solution of tert-butyl 3-(4-(ethoxycarbonyl)phenyl)azetidine-1-carboxylate described in Production Example 26-4 (4.35 g, 14.2 mmol) in tetrahydrofuran (32 mL) and methanol (7 mL) at 25° C. The reaction liquid was stirred at 60° C. for 1 hour. 2 M hydrochloric acid (28.5 mL) was added to the reaction liquid, and the mixture was diluted with ethyl acetate. The organic layer was washed with a saturated saline solution and then dried over anhydrous sodium sulfate. The drying agent was separated by filtration and then the filtrate was concentrated under vacuum. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=9:1-1:1) to obtain the title compound (3.4 g, 86%).
Quantity
28.5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Example 26-4
Quantity
4.35 g
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
28.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

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